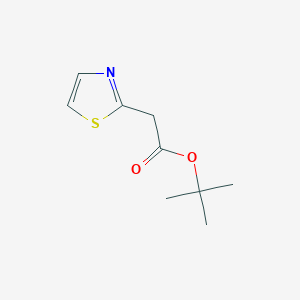
tert-butyl 2-(1,3-thiazol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2-(1,3-thiazol-2-yl)acetate is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
The synthesis of tert-butyl (1,3-thiazol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product. The reaction conditions need to be carefully controlled to ensure high yield and purity of the compound.
化学反应分析
tert-butyl 2-(1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace the tert-butyl group, leading to the formation of new derivatives.
Hydrolysis: The ester group in tert-butyl (1,3-thiazol-2-yl)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
tert-butyl 2-(1,3-thiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with improved efficacy and reduced side effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
作用机制
The mechanism of action of tert-butyl (1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
tert-butyl 2-(1,3-thiazol-2-yl)acetate can be compared with other similar compounds such as:
Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate: This compound has a similar structure but contains a sodium ion, which can affect its solubility and reactivity.
tert-Butyl (5-bromothiazol-2-yl)carbamate: This derivative contains a bromine atom, which can enhance its reactivity in substitution reactions.
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate: This compound has a benzothiazole ring, which can influence its biological activity and chemical properties.
The uniqueness of tert-butyl (1,3-thiazol-2-yl)acetate lies in its specific structure and the presence of the tert-butyl group, which can provide steric hindrance and influence its reactivity and stability.
属性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC 名称 |
tert-butyl 2-(1,3-thiazol-2-yl)acetate |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-7-10-4-5-13-7/h4-5H,6H2,1-3H3 |
InChI 键 |
BTEVCLQXCBFHCL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=NC=CS1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














